molecular formula C8H4N2<br>C6H4(CN)2<br>C8H4N2 B049051 Phthalonitrile CAS No. 91-15-6

Phthalonitrile

Cat. No. B049051
CAS RN: 91-15-6
M. Wt: 128.13 g/mol
InChI Key: XQZYPMVTSDWCCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phthalonitriles are synthesized through the cyclotetramerization of already substituted phthalonitriles, which serves as a critical step in producing metallophthalocyanines. These compounds exhibit a range of biological and chemical activities, making them valuable in both industrial and biomedical applications (Dridi & Khiari, 2021).

Molecular Structure Analysis

The molecular structure of phthalonitriles allows for the formation of stable complexes with metals, leading to the creation of phthalocyanines. This structural property is key to their wide applicability in creating materials with enhanced thermal, mechanical, and chemical properties.

Chemical Reactions and Properties

Phthalonitriles undergo various chemical reactions, including polymerization and complexation with metals, to form phthalocyanines. These reactions are fundamental in developing materials with specific properties for targeted applications, such as improved durability and resistance to environmental factors.

Physical Properties Analysis

Phthalonitriles and their derivatives, particularly phthalocyanines, are known for their exceptional stability and robustness, making them suitable for high-temperature applications. The incorporation of ceramic fillers into phthalonitrile resins significantly enhances their thermal, mechanical, and UV shielding properties, extending their use in demanding environments like aerospace and military applications (Derradji, Wang, & Liu, 2016).

Scientific Research Applications

  • Electronics

    • Summary of Application : Phthalonitrile resins have shown potential applications in the electronics field due to their unique properties such as low dielectric loss, a densely cross-linked network, an abundant polyaromatic structure, high thermal stability, and mechanical properties .
    • Methods of Application : The basic knowledge and manufacturing processes of phthalonitrile resins are summarized, followed by their advantages and challenges .
    • Results or Outcomes : The research progress of phthalonitrile resins in electronic applications includes dielectrics, ray shielding materials, electromagnetic wave-transparent materials, electromagnetic interference (EMI) shielding materials, supercapacitors, and magnetoresistance (MR) materials .
  • Chemical Synthesis

    • Summary of Application : Phthalonitrile is used as an intermediate for chemical synthesis in the production of building blocks for colorants and coatings, life science, and agricultural chemicals .
    • Methods of Application : It is also used as a precursor to phthalocyanine and other pigments, fluorescent brighteners, and photographic sensitizers .
    • Results or Outcomes : The outcomes of these applications are the production of colorants, coatings, life science chemicals, agricultural chemicals, pigments, fluorescent brighteners, and photographic sensitizers .
  • High-Temperature Resins

    • Summary of Application : High-temperature phthalonitrile resins have a wide range of applications, and understanding their curing mechanism is of great importance for academic research and engineering applications .
    • Methods of Application : A density functional theory study on the curing mechanism of phthalonitrile resins promoted by aromatic amines using phthalonitrile and aniline as the model compounds .
    • Results or Outcomes : The proposed curing reaction pathways are kinetically more favorable than the previously reported ones, which can account for the formation of triazine, polyisoindoline, and phthalocyanine and provide a molecular-level understanding of the curing reaction .

Safety And Hazards

Phthalonitrile may form combustible dust concentrations in air. It is toxic if swallowed, in contact with skin, or if inhaled . Handling should be done in a well-ventilated place with suitable protective clothing .

Future Directions

Phthalonitrile resin has shown potential applications in the electronics field recently due to its unique properties . The boron element was incorporated into phthalonitrile resins to improve the processibility and thermal stability . This knowledge will have great impacts on the field and facilitate researchers to seek new functions and applications of phthalonitrile resins for electronic devices in the future .

properties

IUPAC Name

benzene-1,2-dicarbonitrile
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InChI

InChI=1S/C8H4N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H
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InChI Key

XQZYPMVTSDWCCE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C#N)C#N
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Molecular Formula

Record name PHTHALODINITRILE
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Related CAS

27599-82-2
Record name 1,2-Benzenedicarbonitrile, homopolymer
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DSSTOX Substance ID

DTXSID8029604
Record name 1,2-Benzenedicarbonitrile
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Molecular Weight

128.13 g/mol
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Physical Description

Beige solid; [Hawley] Off-white or beige powder; [MSDSonline], YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
Record name 1,2-Benzenedicarbonitrile
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Boiling Point

304.5 °C
Record name PHTHALODINITRILE
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Flash Point

162 °C
Record name 1,2-Benzenedicarbonitrile
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Solubility

Soluble in alcohol and ether, Soluble in acetone and benzene., In water, 395 mg/l @ 25 °C., Solubility in water, g/100ml at 25 °C: 0.06
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Density

1.238 g/cu cm, 1.24 g/cm³
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Vapor Pressure

0.00569 [mmHg], 0.05 millibar @ 20 °C (3.75X10-2 mm Hg), Vapor pressure, Pa at 20 °C: 4
Record name 1,2-Benzenedicarbonitrile
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Mechanism of Action

... systemic cyanide poisoning is suspected.
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Product Name

Phthalonitrile

Color/Form

NEEDLES FROM WATER OR PETROLEUM ETHER, Buff-colored crystals, Faint grayish yellow

CAS RN

91-15-6
Record name Phthalonitrile
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Record name 1,2-Benzenedicarbonitrile
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Record name O-PHTHALODINITRILE
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Melting Point

138 °C, 141 °C
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Synthesis routes and methods I

Procedure details

To a 100 ml, 3-necked flask equipped with a thermometer and a Dean-Stark trap was added 5.0 gm (22.9 mmol) of 4,4'-difluorobenzophenone, 8.03 gm (23.9 mmol) of bisphenol A6F, and 50 ml of dimethylacetamide (DMAC). After flushing the mixture for 30 minutes with dry nitrogen, 3.9 gm (28.7 mmol) of pulverized anhydrous potassium carbonate was added with stirring. The reaction mixture was stirred at 70° C. for 1 hour. Toluene was added to the Dean-Stark trap and to the reaction vessel (4 ml). The reaction mixture was refluxed at 145°-150° C. for 24 hours. Water which formed as a by-product was removed by azeotropic distillation. The toluene was removed by distillation while heating to 160° C. Upon cooling to 50° C., 3.10 gm (17.9 mmol) of 4-nitrophthalonitrile was added. Since the reaction mixture was somewhat viscous, the temperature of the mixture was increased to 110° C. and held at this temperature for 18 hours (overnight). FTIR spectroscopy showed the absence of hydroxy and nitro bands. The room temperature mixture was then poured into 300 ml of water with stirring to break the precipitate into a powdery form. The solid precipitate was collected by suction filtration, washed exhaustively with water, and dried to afford 11.5 gm of oligomeric phthalonitrile monomer.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
bisphenol
Quantity
8.03 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a 100 ml, 3-necked flask equipped with a thermometer and a Dean-Stark trap was added 5.0 gm (22.9 mmol) of 4,4'-difluorobenzophenone, 11.56 gm (36.7 mmol) of bisphenol A6F, and 40 ml of dimethylacetamide (DMAC). After flushing the mixture for 30 minutes with dry nitrogen, 7.6 gm (55.1 mmol) of pulverized anhydrous potassium carbonate was added with stirring. The light pink reaction mixture was stirred at 90° C. for 1 hour. Toluene was added to the Dean-Stark trap and to the reaction vessel (4 ml). The reaction mixture was refluxed at 145°-150° C. for 10 hours. Water which formed as a by-product was removed by azeotropic distillation. The toluene was removed by distillation while heating to 160° C. Upon cooling to room temperature, 6.37 gm (36.8 mmol) of 4-nitrophthalonitrile was added. The temperature of reaction mixture was increased to 70° C. and held at this temperature for 16 hours (overnight). The temperature was further increased to 110° C. and held for 1 hour. The room temperature mixture was poured into 400 ml of water with stirring to break the precipitate into a powdery form. The solid precipitate was collected by suction filtration, washed exhaustively with water, and dried to afford 16.9 gm of oligomeric phthalonitrile monomer.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
bisphenol
Quantity
11.56 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
6.37 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a 100 ml, 3-necked flask equipped with a thermometer and a Dean-Stark trap was added 5.0 gm (22.9 mmol) of 4,4'-difluorobenzophenone, 11.56 gm (34.4 mmol) of bisphenol A6F, and 80 ml of N-methyl pyrrolidinone (NMP). After flushing the mixture for 30 minutes with dry nitrogen, 7.6 gm (55.1 mmol) of pulverized anhydrous potassium carbonate was added with stirring. The reaction mixture was stirred at 100° C. for 1 hour. Toluene was added to the Dean-Stark trap and to the reaction vessel (4 ml). The reaction mixture was refluxed at 175°-180° C. for 12 hours. Water which formed as a by-product was removed by azeotropic distillation. The reaction temperature was reduced to 160° C. and the toluene was sweep out of the reaction vessel by removing the glass stopper from the 3-necked flash. When the temperature reached 180° C., it was assumed that the toluene had been removed. Upon cooling to room temperature, 3.97 gm (22.9 mmol) of 4-nitrophthalonitrile was added. The temperature of the mixture was increased to 100° C. and held at this temperature for 4 hours. FTIR spectroscopy showed the absence of hydroxy and nitro bands. The room temperature mixture was then poured into 400 ml of water with stirring. The solid precipitate was collected by suction filtration, washed exhaustively with water, and dried to afford 9.1 gm of oligomeric phthalonitrile monomer.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
bisphenol
Quantity
11.56 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
3.97 g
Type
reactant
Reaction Step Three
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

To a 100 ml, 3-necked flask equipped with a thermometer and a Dean-Stark trap was added 12.01 gm (55.1 mmol) of 4,4'-difluorobenzophenone, 20.11 gm (108.1 mmol) of 4,4'-dihydroxybiphenyl, and 70 ml of dimethylacetamide (DMAC). After flushing the mixture for 20 minutes with dry nitrogen, 21.2 gm (153.4 mmol) of pulverized anhydrous potassium carbonate was added with stirring. The Dean-Stark trap was filled with toluene. Five milliliter of toluene was also added to the reaction mixture. The mixture was then heated at 100° C. for 1 hour and at reflux (140° C.) for 12 hours total. During this time, the water formed as a by-product was removed by azeotropic distillation. After refluxing, the toluene was removed by distillation. When the temperature of the reaction mixture had reached 165° C., it was assumed that the toluene had been removed. The reaction temperature was then reduced to 90° C. whereupon 19.0 gm (109.8 mmol) of 4-nitrophthalonitrile was added. The reaction mixture turned purple. The reaction content was then stirred at 95°-100° C. for 16 hours (overnight). The reaction was monitored by FTIR spectroscopy and showed the complete disappearance of the absorptions attributed to the nitro group. The room temperature mixture was poured into 50% aqueous ethanol with stirring. The solid precipitate was collected by suction filtration, washed exhaustively with water, washed with ethanol, and dried to afford 39.8 gm of oligomeric phthalonitrile monomer. A DSC thermogram showed an endothermic transition between 260°-280° C.
Quantity
12.01 g
Type
reactant
Reaction Step One
Quantity
20.11 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
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solvent
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods V

Procedure details

To a 100 ml, 3-necked flask equipped with a thermometer and a Dean-Stark trap was added 3.52 gm (16.1 mmol) of 4,4'-difluorobenzophenone, 4.0 gm (21.5 mmol) of 4,4'-dihydroxybiphenyl, and 40 ml of dimethylacetamide (DMAC). After flushing the mixture for 30 minutes with dry nitrogen, 5.0 gm (36.2 mmol) of pulverized anhydrous potassium carbonate was added with stirring. The reaction content was stirred at 90° C. for 1 hour. Toluene was added to the Dean-Stark trap and to the reaction vessel (4 ml). The reaction mixture was refluxed at 145°-150° C. for 10 hours. Water which formed as a by-product was removed by azeotropic distillation. The toluene was removed by distillation while heating to 160° C. Upon cooling to ambient condition, 1.86 gm (10.7 mmol) of 4-nitrophthalonitrile was added. The reaction mixture turned purple. The reaction content was then stirred at the ambient temperature for 2 hours and at 90° C. for 6 hours. The reaction was monitored by FTIR spectroscopy and showed the complete disappearance of the absorptions attributed to the nitro and hydroxyl groups. The room temperature mixture was poured into 200 ml of water with stirring. The solid precipitate was collected by suction filtration, washed exhaustively with water, and dried to afford 7.8 gm of oligomeric phthalonitrile monomer.
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.86 g
Type
reactant
Reaction Step Three
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phthalonitrile
Reactant of Route 2
Phthalonitrile
Reactant of Route 3
Phthalonitrile
Reactant of Route 4
Reactant of Route 4
Phthalonitrile
Reactant of Route 5
Reactant of Route 5
Phthalonitrile
Reactant of Route 6
Phthalonitrile

Citations

For This Compound
11,900
Citations
DD Dominguez, TM Keller - Polymer, 2007 - Elsevier
… Binary blends of biphenyl phthalonitrile and the n = 4 oligomeric phthalonitrile … phthalonitrile blends and copolymers were compared with those of the neat polymers. The phthalonitrile …
Number of citations: 173 www.sciencedirect.com
TM Keller - Journal of Polymer Science Part A: Polymer …, 1988 - Wiley Online Library
An aromatic, diether‐linked phthalonitrile resin, prepared from 4,4′‐bis(3,4‐dicyanophenoxy)biphenyl, exhibits excellent thermo‐oxidative properties. The resin is easily processed …
Number of citations: 222 onlinelibrary.wiley.com
TM Keller - Polymer, 1993 - Elsevier
A new imide-containing phthalonitrile resin has been synthesized and studied by thermal analysis. The initially formed di(amic acid) phthalonitrile intermediate, which was synthesized …
Number of citations: 150 www.sciencedirect.com
SB Sastri, TM Keller - Journal of Polymer Science Part A …, 1999 - Wiley Online Library
This article compares the cure behavior and properties of phthalonitrile polymers derived from three different monomers, namely, 4,4′‐bis(3,4‐dicyanophenoxy)biphenyl, 2,2‐bis[4‐(3,4…
Number of citations: 189 onlinelibrary.wiley.com
SB Sastri, JP Armistead, TM Keller - Polymer Composites, 1996 - Wiley Online Library
… the phthalonitrile product into a dilute basic solution. In this study, phthalonitrile composite … Phthalonitrile/carbon prepreg was made by solution impregnation process using 90% …
H Gu, C Gao, A Du, Y Guo, H Zhou, T Zhao… - Journal of Materials …, 2022 - pubs.rsc.org
… Normally, a resin with the phthalonitrile group is termed a phthalonitrile resin. Phthalonitrile resins are often formed by the cross-linking of phthalonitrile monomers in the presence of …
Number of citations: 20 pubs.rsc.org
SB Sastri, TM Keller - Journal of Polymer Science Part A …, 1998 - Wiley Online Library
… Phthalonitrile monomers can be polymerized thermally in the … The phthalonitrile cure reaction is typically accomplished … typically employed for phthalonitrile cures. Rheometric studies …
Number of citations: 203 onlinelibrary.wiley.com
TM Keller, DD Dominguez - Polymer, 2005 - Elsevier
… properties exhibited by the phthalonitrile network polymers, … Due to the high melting points of the phthalonitrile monomers… Our current research effort in high temperature phthalonitrile …
Number of citations: 297 www.sciencedirect.com
Z Brunovska, H Ishida - Journal of applied polymer science, 1999 - Wiley Online Library
… 77 wt %, which is the value of neat phthalonitrile‐based polybenzoxazine. Glass transition … % of phthalonitrile‐functional monomer. Additionally, the high melt viscosity of phthalonitrile‐…
Number of citations: 239 onlinelibrary.wiley.com
Z Brunovska, R Lyon, H Ishida - Thermochimica acta, 2000 - Elsevier
… polymerization of phthalonitrile for benzoxazines III and IV are also shifted to lower temperatures. Additionally, when compared with other phthalonitrile resins, phthalonitrile exotherm …
Number of citations: 190 www.sciencedirect.com

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